tert-Butyl 1-benzoylpiperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-benzoylpiperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical research applications.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperidine-based drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of various pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is valued for its stability and reactivity, making it a versatile building block in chemical manufacturing .
Mechanism of Action
Safety and Hazards
The safety data sheet for “tert-Butyl 1-benzoylpiperidin-4-ylcarbamate” indicates that it may cause skin and eye irritation. In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing. If the compound comes in contact with skin or hair, it is recommended to take off immediately all contaminated clothing and rinse skin with water. If swallowed, rinse mouth and seek medical attention .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate typically involves the reaction of 1-benzoylpiperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-benzoylpiperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Comparison with Similar Compounds
- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl piperidin-4-ylcarbamate
Comparison: tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is unique due to its benzoyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-benzoylpiperidin-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEKFNMBKJEMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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